
Cyclopentene, (methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentene, (methylthio)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentene with methylthiol (CH3SH) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of organolithium reagents. Cyclopentene can be treated with a methylthiolating agent, such as methylthiol lithium (CH3SLi), to introduce the methylthio group onto the cyclopentene ring. This reaction requires low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of cyclopentene, (methylthio)-, often involves the catalytic hydrogenation of cyclopentadiene followed by methylthiolation. The hydrogenation step converts cyclopentadiene to cyclopentene, which is then reacted with methylthiol in the presence of a suitable catalyst to produce the final compound. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, (methylthio)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of cyclopentene, (methylthio)-, can yield cyclopentane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Various substituted cyclopentene derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopentene, (methylthio)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for designing molecules with improved pharmacokinetic properties.
Industry: Cyclopentene, (methylthio)-, is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of cyclopentene, (methylthio)-, involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, which can modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane, (methylthio)-: Similar to cyclopentene, (methylthio)-, but lacks the double bond in the ring.
Cyclopentadiene: A precursor to cyclopentene, (methylthio)-, with two double bonds in the ring.
Cyclopentene: The parent compound without the methylthio group.
Uniqueness
Cyclopentene, (methylthio)-, is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
143558-78-5 |
|---|---|
Molekularformel |
C6H10S |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
1-methylsulfanylcyclopentene |
InChI |
InChI=1S/C6H10S/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
RJOUDONZIAHWBI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


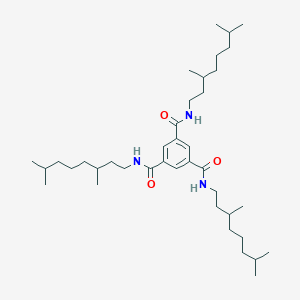


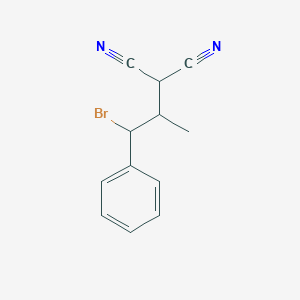
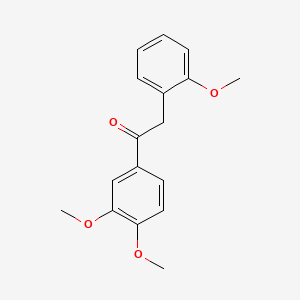
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
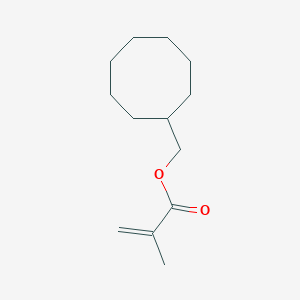
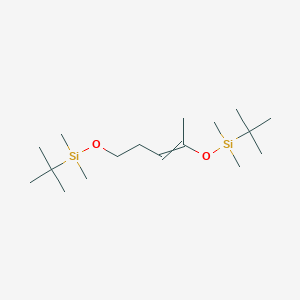
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
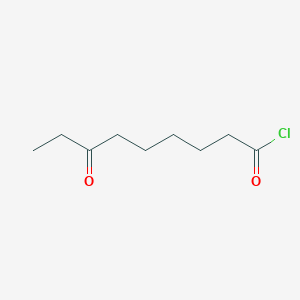
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)


